REACTION_CXSMILES
|
O[CH:2]([C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:3].S(Cl)([Cl:16])=O>ClCCl>[Cl:16][CH:2]([C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:3]
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
OC(C)C=1N=CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
one
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
835 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred 3 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is recooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
is quenched with 50 ml saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 3×25 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
The dried organics are concentrated in vacuo to a pale amber oil
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 60 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 20% acetone/hexane
|
Type
|
CUSTOM
|
Details
|
while collecting 9 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)C=1N=CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |